molecular formula C20H31NO5 B4042332 3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4042332
M. Wt: 365.5 g/mol
InChI Key: ZKNBRNPYSBOIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a phenoxyethyl group

Scientific Research Applications

3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of piperidine with a phenoxyethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-[2-(3-methylphenoxy)ethyl]piperidine: Lacks the propan-2-yl group, leading to different chemical and biological properties.

    1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine: Lacks the 3-methyl group on the piperidine ring, affecting its reactivity and interactions.

Uniqueness

3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-14(2)17-10-16(4)11-18(12-17)20-9-8-19-7-5-6-15(3)13-19;3-1(4)2(5)6/h10-12,14-15H,5-9,13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNBRNPYSBOIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC(=CC(=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 2
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 4
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 5
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 6
3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.